Cas no 670269-33-7 (Atto 590 NHS ester)

Atto 590 NHS ester 化学的及び物理的性質
名前と識別子
-
- atto 590 nhs ester*
- ATTO 590 NHS ESTER
- 670269-33-7
- 6-(2-Carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1,11-diethyl-2,2,4,8,10,10-hexamethyl-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium perchlorate
- DTXSID30849484
- 2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoic acid;perchlorate
- AKOS025295614
- Atto 590 NHS ester
-
- MDL: MFCD03456133
- インチ: 1S/C41H41N3O7.ClO4/c1-9-42-31-18-33-29(16-26(31)22(3)20-40(42,5)6)37(30-17-27-23(4)21-41(7,8)43(10-2)32(27)19-34(30)50-33)28-15-24(11-12-25(28)38(47)48)39(49)51-44-35(45)13-14-36(44)46;2-1(3,4)5/h11-12,15-21H,9-10,13-14H2,1-8H3;/q;-1/p+1
- InChIKey: JIHAQPGMYJDJKV-UHFFFAOYSA-O
- ほほえんだ: [Cl+3]([O-])([O-])([O-])[O-].O1C2C=C3C(=CC=2C(C2C=C(C(=O)ON4C(CCC4=O)=O)C=CC=2C(=O)O)=C2C=C4C(C)=CC(C)(C)[N+](CC)=C4C=C12)C(C)=CC(C)(C)N3CC
計算された属性
- せいみつぶんしりょう: 787.2507869g/mol
- どういたいしつりょう: 787.2507869g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 12
- 重原子数: 56
- 回転可能化学結合数: 7
- 複雑さ: 1770
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 191
Atto 590 NHS ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-210848A-5 mg |
Atto 590 NHS ester, |
670269-33-7 | ≥60% (coupling to amines) | 5mg |
¥4,452.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-210848-1mg |
Atto 590 NHS ester, (Out of Stock: Availability 9/14/23) |
670269-33-7 | ≥60% (coupling to amines) | 1mg |
¥827.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-210848A-5mg |
Atto 590 NHS ester, |
670269-33-7 | ≥60% (coupling to amines) | 5mg |
¥4452.00 | 2023-09-05 | |
MedChemExpress | HY-D1932-1mg |
ATTO 590 NHS ester |
670269-33-7 | 1mg |
¥3110 | 2024-07-24 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-210848-1 mg |
Atto 590 NHS ester, |
670269-33-7 | ≥60% (coupling to amines) | 1mg |
¥827.00 | 2023-07-11 |
Atto 590 NHS ester 関連文献
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
Atto 590 NHS esterに関する追加情報
Comprehensive Guide to Atto 590 NHS Ester (CAS No. 670269-33-7): Properties, Applications, and Innovations
The Atto 590 NHS ester (CAS No. 670269-33-7) is a high-performance fluorescent labeling reagent widely utilized in biomedical research, diagnostics, and advanced imaging techniques. This sulfonated rhodamine derivative exhibits exceptional photostability, bright fluorescence, and water solubility, making it a preferred choice for protein conjugation, antibody labeling, and live-cell imaging. With an excitation maximum at 590 nm and emission at 624 nm, it fills a critical niche in multicolor fluorescence applications.
In recent years, the demand for NHS ester dyes like Atto 590 has surged due to breakthroughs in super-resolution microscopy (e.g., STED, PALM) and the growing need for multiplexed detection in flow cytometry. Researchers frequently search for "Atto 590 vs Cy5" comparisons, highlighting its advantages in reduced cellular autofluorescence and improved signal-to-noise ratios in far-red channels. The ester's reactive group enables efficient amine coupling under mild conditions (pH 7-9), with minimal interference to biomolecular function.
The molecular design of CAS 670269-33-7 incorporates a hydrophilic sulfonate group, addressing common challenges of dye aggregation in aqueous environments—a hot topic in forums discussing "fluorescent dye solubility issues." This property is crucial for single-molecule tracking studies, where researchers require uniform labeling without artifacts. Recent publications demonstrate its utility in FRET pairs with Atto 647N, achieving Förster distances of ~6.5 nm for precise protein interaction analysis.
Storage and handling of Atto 590 NHS ester require attention to moisture sensitivity—a frequently asked question in technical forums. Best practices recommend desiccated storage at -20°C with DMSO as the preferred solvent for stock solutions. The compound's stability data (typically >12 months when properly stored) makes it cost-effective for long-term projects, a key consideration for labs optimizing "fluorescence labeling budgets."
Innovative applications are emerging in nanoparticle tracking and extracellular vesicle research, where the dye's brightness enables detection of low-abundance targets. A 2023 study in Nature Methods highlighted its use in "exosome profiling" with 30% higher detection sensitivity than conventional dyes. This aligns with the biotech industry's focus on liquid biopsy technologies, where CAS 670269-33-7 contributes to developing ultrasensitive diagnostic platforms.
From a technical perspective, the Atto 590 NHS ester protocol requires optimization of dye-to-protein ratios (typically 2-10:1) to balance labeling efficiency with minimized signal quenching. Recent advancements in click chemistry have expanded its utility through secondary conjugation strategies, particularly in cell surface engineering applications. These developments address common search queries about "expanding fluorescence labeling toolbox" in proteomics research.
The environmental profile of Atto 590 derivatives has gained attention with increasing focus on green chemistry in life sciences. Unlike some traditional fluorophores, its sulfonation enhances biodegradability while maintaining performance—an important consideration for labs implementing sustainable research practices. This advantage is frequently cited in comparisons with older dye families in "eco-friendly fluorescence reagents" discussions.
Quality control metrics for CAS 670269-33-7 include HPLC purity (>95%), absorbance ratio verification (A260/A590 < 0.1), and functional testing via model protein conjugation. These parameters directly correlate with experimental reproducibility—a major concern in antibody validation studies. Manufacturers now provide lot-specific spectral certificates, responding to demand for enhanced traceability in diagnostic assay development.
Future directions for Atto 590 NHS ester applications include integration with machine learning-assisted image analysis pipelines and high-content screening systems. Its spectral characteristics make it compatible with most modern automated microscopy platforms, positioning it as a versatile tool in the era of digital pathology and spatial omics. As research trends toward multiplexed 3D imaging, the dye's performance in light-sheet microscopy configurations continues to be evaluated.
For researchers troubleshooting "low Atto 590 labeling efficiency," recent technical notes suggest evaluating buffer composition (avoiding Tris or amine-containing buffers during conjugation) and implementing spin filtration purification. These practical tips, combined with the dye's moderate molar extinction coefficient (120,000 cm⁻¹M⁻¹), help maximize experimental success rates in demanding applications like single-cell proteomics.
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